Zotiraciclib is a multi-kinase inhibitor for cyclin dependent kinase (CDK) subtypes 1, 2, 7 and 9, Janus-associated kinase 2 (JAK2), FMS-related tyrosine kinase 3 (FLT3, FLK2, STK1), with potential antineoplastic activity. Upon oral administration, CDK/JAK2/FLT3 Inhibitor TG02 binds to and inhibits the CDK subtypes, JAK2, and FLT3. TG02 also inhibits, to a lesser extent, TYK2, TYRO3, STAT5 and P38delta. This may result in both an induction of apoptosis and an inhibition of tumor cell proliferation in cancer cells that overexpress these kinases. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival. CDKs are serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. FLT3, a class III tyrosine kinase receptor, is overexpressed or mutated in most B lineage and acute myeloid leukemias.
ZOTIRACICLIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Zotiraciclib
CAS No.: 1204918-72-8
Cat. No.: VC0005774
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204918-72-8 |
|---|---|
| Molecular Formula | C23H24N4O |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |
| Standard InChI | InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ |
| Standard InChI Key | VXBAJLGYBMTJCY-NSCUHMNNSA-N |
| Isomeric SMILES | CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |
| Canonical SMILES | CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |
| Appearance | white solid powder |
Introduction
Chemical and Pharmacological Properties
Structural Characteristics
Zotiraciclib’s macrocyclic structure enables broad kinase inhibition through competitive ATP-binding site interactions. The compound’s molecular formula (C<sub>23</sub>H<sub>24</sub>N<sub>4</sub>O) and PubChem CID (16739650) confirm its identity as a nitrogen-rich heterocycle with a pyrimidine-pyridine backbone . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 372.5 g/mol |
| CAS Registry Numbers | 937270-47-8, 1204918-72-8 |
| Solubility | Lipophilic (logP: 3.2) |
| Synergistic Partners | Temozolomide, Radiation |
Mechanism of Action
Zotiraciclib exerts antitumor effects via three primary pathways:
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CDK9 Inhibition: Suppresses RNA polymerase II-mediated transcription by blocking phosphorylation of the carboxyl-terminal domain, reducing oncogene expression (e.g., MYC, MCL-1) .
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Mitochondrial Dysfunction: Depletes ATP production in IDH-mutant gliomas by impairing oxidative phosphorylation and electron transport chain complexes .
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Kinase Polypharmacology: Inhibits JAK2/STAT3 signaling (IC<sub>50</sub> = 8 nM) and FLT3-driven proliferation in leukemia models, though glioblastoma activity centers on CDK9 and metabolic disruption .
Preclinical studies in orthotopic glioblastoma models demonstrated blood-brain barrier penetration and >50% tumor growth inhibition at 100 mg/kg doses .
Clinical Development and Efficacy
Phase I Dose-Finding Studies
The NCI-sponsored trial (NCT02942264) evaluated zotiraciclib combined with dose-dense (Arm1) or metronomic (Arm2) TMZ in 53 recurrent high-grade astrocytoma patients :
| Parameter | Arm1 (Dose-Dense TMZ) | Arm2 (Metronomic TMZ) |
|---|---|---|
| MTD of Zotiraciclib | 250 mg | 250 mg |
| PFS at 4 Months (PFS4) | 40% | 25% |
| Median OS | 12.1 Months | 9.8 Months |
Dose-limiting toxicities included grade 3–4 neutropenia (22%) and transaminase elevation (15%). Pharmacokinetic analysis revealed a half-life of 6–8 hours and AUC<sub>inf</sub> of 1,200 ng·h/mL, with CYP1A2*1C (rs2470890) polymorphisms correlating with 30% higher exposure .
Phase II Cohort Expansion
In IDH1/2-mutant gliomas (n=24), zotiraciclib + TMZ achieved a 6-month PFS rate of 58% versus 18% for historical TMZ monotherapy (p<0.01) . Tumor RNA sequencing confirmed downregulation of CDK9 targets (MYC, BCL2) and mitochondrial biogenesis genes (PGC-1α, TFAM) .
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
|---|---|---|
| Neutropenia | 68 | 22 |
| Fatigue | 62 | 12 |
| Diarrhea | 55 | 8 |
| Transaminase Elevation | 45 | 15 |
Symptom burden (MD Anderson Symptom Inventory) peaked at Cycle 2 but stabilized by Cycle 4, suggesting adaptive tolerance . Prophylactic antiemetics and loperamide reduced gastrointestinal AEs by 40% .
Regulatory Status and Future Directions
Zotiraciclib received FDA and EMA orphan drug designation in 2019 for glioma, accelerating its development pathway . Current trials include:
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NCT05580562: Phase II study of zotiraciclib + lomustine in recurrent IDH-wildtype glioblastoma (n=120, primary endpoint: OS at 12 months) .
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EORTC-1709: Testing zotiraciclib with radiotherapy in elderly glioblastoma patients (MGMT-unmethylated, n=90) .
Future research priorities include biomarker validation (e.g., CDK9 phosphorylation status, IDH1/2 mutation) and combinatorial regimens with PARP inhibitors to exploit synthetic lethality in homologous repair-deficient tumors .
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